
E7766 (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E7766 (disodium) is a novel macrocycle-bridged stimulator of interferon genes (STING) agonist. It has shown potent pan-genotypic activity and is being explored as a potential immunotherapy for solid cancers and Bacillus Calmette-Guerin (BCG) unresponsive non-muscle invasive bladder cancer .
准备方法
E7766 (disodium) was designed and synthesized to optimize the potency of binding to dimerized STING proteins of different genetic isoforms. The compound was extensively characterized in various biochemical, molecular, and cellular studies.
化学反应分析
E7766 (disodium) undergoes specific reactions due to its unique structure. It is designed to interact with STING proteins, leading to the activation of the STING pathway. The compound demonstrates potent and consistent activity across various human STING genotypes. The major products formed from these reactions include interferon-beta (IFNβ), CXCL10, and other downstream effectors of the STING pathway .
科学研究应用
E7766 (disodium) has shown significant potential in scientific research, particularly in the fields of immunotherapy and cancer treatment. It has demonstrated potent antitumor activity through intratumoral and intravesical administration. The compound has been extensively studied in preclinical models, showing dose-dependent and curative activity without serious adverse effects. It has also been explored for its potential in treating BCG-unresponsive non-muscle invasive bladder cancer .
作用机制
The mechanism of action of E7766 (disodium) involves the activation of the STING pathway. The compound binds to dimerized STING proteins, leading to the induction of interferon-beta (IFNβ), CXCL10, and other downstream effectors. This activation results in a robust immune response, including T cell infiltration, natural killer (NK) cell activity, and antigen presentation .
相似化合物的比较
E7766 (disodium) is unique due to its macrocycle-bridged structure, which provides superior interactions with STING proteins compared to conventional cyclic dinucleotide STING agonists. Similar compounds include other STING agonists, such as cyclic dinucleotide STING agonists, which have shown weaker potency and substantial variability across genotypes .
属性
分子式 |
C24H26F2N10Na2O8P2S2 |
|---|---|
分子量 |
792.6 g/mol |
InChI |
InChI=1S/C24H26F2N10O8P2S2.2Na/c25-13-17-11-5-39-46(38,48)44-18-12(6-40-45(37,47)43-17)42-24(14(18)26)36-10-34-16-20(30-8-32-22(16)36)28-4-2-1-3-27-19-15-21(31-7-29-19)35(9-33-15)23(13)41-11;;/h1-2,7-14,17-18,23-24H,3-6H2,(H,37,47)(H,38,48)(H,27,29,31)(H,28,30,32);;/b2-1+;;/t11-,12-,13-,14-,17-,18-,23-,24-,45?,46?;;/m1../s1 |
InChI 键 |
QWTXENZPIFHOGW-KHAHIFMESA-N |
手性 SMILES |
C1/C=C/CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O[C@@H]6[C@@H](COP(=S)(O5)O)O[C@H]([C@@H]6F)N7C=NC8=C(N1)N=CN=C87)S)F.[Na].[Na] |
规范 SMILES |
C1C=CCNC2=C3C(=NC=N2)N(C=N3)C4C(C5C(O4)COP(=O)(OC6C(COP(=S)(O5)O)OC(C6F)N7C=NC8=C(N1)N=CN=C87)S)F.[Na].[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


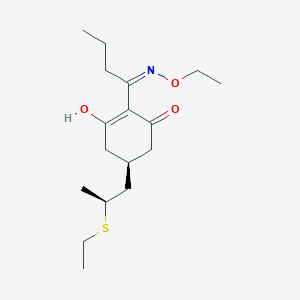
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride](/img/structure/B11931238.png)
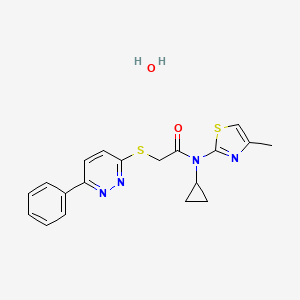

![N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine](/img/structure/B11931259.png)
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931268.png)
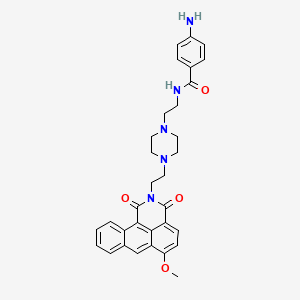
![N1,N3-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-(2-methoxyacetamido)-N1-methylbenzene-1,3-dicarboxamide](/img/structure/B11931276.png)
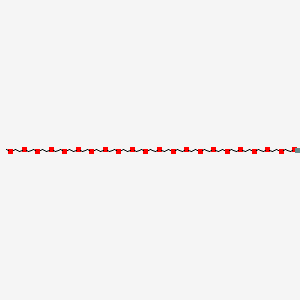
![6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)
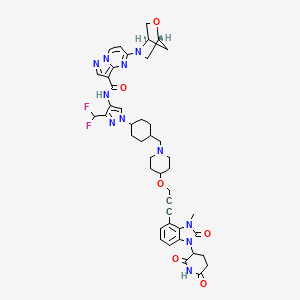

![N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide](/img/structure/B11931310.png)

